Palmitoyl chloride
Overview
Description
Palmitoyl chloride, also known as hexadecanoyl chloride, is an organic compound with the molecular formula C₁₆H₃₁ClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is a member of the acyl chloride family and is derived from palmitic acid, a common saturated fatty acid found in animals and plants .
Mechanism of Action
Target of Action
Palmitoyl chloride, also known as hexadecanoyl chloride, primarily targets cysteine residues within many eukaryotic proteins . This interaction is facilitated by palmitoyltransferases (PATs) and serine hydrolases , including acyl protein thioesterases (APTs), which catalyze the addition and removal of palmitate . The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .
Mode of Action
The mode of action of this compound involves a process known as S-palmitoylation , a covalent and reversible lipid modification . In this process, this compound attaches to cysteine residues of proteins, altering their function and location within the cell . This attachment and removal of palmitate are catalyzed by PATs and APTs, respectively .
Biochemical Pathways
Palmitoylation significantly regulates protein function in a variety of biological processes . It plays a crucial role in immune function, especially in partitioning immune signaling proteins to the membrane as well as to lipid rafts . Aberrant PAT activity and fluctuations in palmitoylation levels are strongly correlated with human immunologic diseases .
Pharmacokinetics
It’s known that the compound can be used to introduce a carbon chain in glycosphingolipid galactosyl ceramide through stereoselective olefin cross-metathesis . It can also prepare monoacyl and 1,3-symmetrical triacylglycerols via regioselective ring opening of an oxirane .
Result of Action
The result of this compound’s action is the alteration of protein function and location within the cell . This can significantly impact a variety of biological processes, particularly immune function . For example, it can lead to the proper activation of innate and adaptive immune signaling .
Action Environment
The action of this compound can be influenced by various environmental factors. It’s worth noting that this compound is used in long-life materials with low release rate, such as construction and building materials , suggesting that it has a degree of environmental stability.
Biochemical Analysis
Biochemical Properties
Palmitoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of lipids and fatty acid derivativesThis modification is catalyzed by palmitoyl acyltransferases and is crucial for the proper functioning of many membrane proteins . This compound interacts with enzymes such as palmitoyl acyltransferases and thioesterases, which regulate the addition and removal of palmitoyl groups, respectively .
Cellular Effects
This compound influences various cellular processes by modifying proteins through palmitoylation. This modification affects protein stability, localization, and interactions, thereby impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, palmitoylation of signaling proteins can enhance their association with lipid rafts, specialized membrane microdomains involved in signal transduction . Additionally, this compound can induce apoptosis in certain cell types by altering the expression of pro-apoptotic and anti-apoptotic proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the covalent attachment of palmitoyl groups to proteins. This modification is reversible and dynamically regulated by palmitoyl acyltransferases and thioesterases . Palmitoylation can alter the hydrophobicity of proteins, promoting their association with cellular membranes and influencing their function and localization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is sensitive to moisture and can decompose slowly in the presence of water, forming palmitic acid and hydrochloric acid . Long-term exposure to this compound can lead to changes in cellular function, including alterations in protein palmitoylation patterns and subsequent effects on cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, this compound can modulate protein palmitoylation and influence cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including severe skin burns and eye damage, as well as systemic toxicity upon ingestion or inhalation . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It serves as a substrate for palmitoylation, a post-translational modification that regulates the function of various metabolic proteins . This modification can influence the activity of enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases and fatty acid desaturases . Additionally, this compound can affect metabolic flux and the levels of metabolites in lipid biosynthesis pathways .
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to cellular membranes, where it can participate in palmitoylation reactions . The distribution of this compound within tissues is influenced by its hydrophobic nature, which promotes its association with lipid-rich compartments .
Subcellular Localization
This compound’s subcellular localization is primarily determined by its role in protein palmitoylation. The attachment of palmitoyl groups to proteins can direct them to specific cellular compartments, such as the plasma membrane, endoplasmic reticulum, and Golgi apparatus . This localization is crucial for the proper functioning of palmitoylated proteins in various cellular processes, including signal transduction and membrane trafficking .
Preparation Methods
Palmitoyl chloride can be synthesized through several methods. One common method involves the reaction of palmitic acid with thionyl chloride. In this process, palmitic acid and thionyl chloride are reacted at temperatures between 60 and 75°C for 0.5 to 2 hours in the presence of an organic amine, such as dimethylformamide, to form this compound . This method is advantageous due to its simplicity, low energy consumption, and cost-effectiveness, making it suitable for industrial production.
Chemical Reactions Analysis
Palmitoyl chloride undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Hydrolysis: Reacts with water to produce palmitic acid and hydrochloric acid.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed from these reactions are esters, amides, and palmitic acid, respectively.
Scientific Research Applications
Palmitoyl chloride has several scientific research applications:
Comparison with Similar Compounds
Palmitoyl chloride can be compared with other acyl chlorides, such as:
Lauroyl chloride (dodecanoyl chloride): Similar in structure but with a shorter carbon chain (12 carbons) compared to this compound (16 carbons).
Stearoyl chloride (octadecanoyl chloride): Similar in structure but with a longer carbon chain (18 carbons) compared to this compound.
Myristoyl chloride (tetradecanoyl chloride): Similar in structure but with a shorter carbon chain (14 carbons) compared to this compound.
This compound is unique due to its specific chain length, which imparts distinct physical and chemical properties, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
hexadecanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBOVOVUTSQWSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31ClO | |
Record name | HEXADECANOYL CHLORIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051582 | |
Record name | Hexadecanoyl chloride | |
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Molecular Weight |
274.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexadecanoyl chloride appears as a clear colorless to light yellow liquid with a pungent odor. Freezing point 11-12 °C. Irritates skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Clear colorless to light yellow liquid; mp = 11-12 deg C; [CAMEO] Clear colorless liquid; mp = 11-13 deg C; [MSDSonline] | |
Record name | HEXADECANOYL CHLORIDE | |
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Record name | Hexadecanoyl chloride | |
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Boiling Point |
199 °C @ 20 MM HG, BOILING POINT: 194.5 °C AT 17 MM HG | |
Record name | HEXADECANOYL CHLORIDE | |
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Solubility |
VERY SOL IN ETHER | |
Record name | HEXADECANOYL CHLORIDE | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
112-67-4 | |
Record name | HEXADECANOYL CHLORIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Palmitoyl chloride | |
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Record name | Hexadecanoyl chloride | |
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Record name | Palmitoyl chloride | |
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Record name | Hexadecanoyl chloride | |
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Record name | Hexadecanoyl chloride | |
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Record name | Palmitoyl chloride | |
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Record name | PALMITOYL CHLORIDE | |
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Record name | HEXADECANOYL CHLORIDE | |
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Melting Point |
11-12 °C | |
Record name | HEXADECANOYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5573 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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